N-Desmethylzopiclone

Overview

Description

It is a selective partial agonist at the benzodiazepine site of α3-containing GABA receptor subtypes, distinguishing it from its parent compound, which is a largely non-selective benzodiazepine receptor agonist . N-Desmethylzopiclone is also an antagonist to nicotinic acetylcholine receptors and NMDA receptors .

Mechanism of Action

Target of Action

N-Desmethylzopiclone, a metabolite of Zopiclone, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the effect of GABA, a neurotransmitter that inhibits brain activity, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Biochemical Pathways

This compound is a product of the metabolism of Zopiclone. Zopiclone is extensively metabolized in the liver, forming two major metabolites: this compound and Zopiclone-N-oxide . The enzymes involved in Zopiclone metabolism are CYP3A4 and CYP2E1 .

Pharmacokinetics

Zopiclone has a rapid onset of action and a half-life of 4–6 hours . After administration, Zopiclone is converted into this compound and other metabolites . Zopiclone is extensively metabolized by the human liver, and only 5% of the drug is excreted unchanged in the urine . The metabolites, including this compound, are often detected in biological material together with unchanged Zopiclone .

Result of Action

The molecular and cellular effects of this compound are primarily related to its modulation of the GABA B Z receptor complex. This modulation enhances the inhibitory effects of GABA, leading to decreased brain activity. As a result, this compound has sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the urine, time of storage, and temperature conditions can affect the formation of certain metabolites . Furthermore, the presence of potential cytochrome P-450 inhibitors or inducers can influence the metabolism of Zopiclone and, consequently, the levels of this compound .

Preparation Methods

The synthesis of N-Desmethylzopiclone involves several steps, starting from zopiclone. One method involves the demethylation of zopiclone using a suitable demethylating agent under controlled conditions. The process can be optimized to produce racemic this compound or its optically pure enantiomers . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and yield optimization techniques .

Chemical Reactions Analysis

N-Desmethylzopiclone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form zopiclone N-oxide.

Reduction: Reduction reactions can convert it back to zopiclone.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include zopiclone N-oxide and other substituted derivatives .

Scientific Research Applications

N-Desmethylzopiclone has several scientific research applications:

Comparison with Similar Compounds

N-Desmethylzopiclone is unique compared to other similar compounds due to its selective partial agonist activity at the benzodiazepine site of α3-containing GABA receptor subtypes. Similar compounds include:

Zopiclone: The parent compound, which is a non-selective benzodiazepine receptor agonist.

Eszopiclone: The active stereoisomer of zopiclone, which also acts on GABA receptors but with a different affinity profile.

This compound’s selective receptor activity makes it a promising candidate for developing anxiolytic drugs with fewer side effects compared to non-selective benzodiazepine receptor agonists .

Biological Activity

N-Desmethylzopiclone (NDZOP), also known as SEP-174559, is an active metabolite of the hypnotic drug zopiclone. Research has shown that NDZOP exhibits significant biological activity, particularly in its interaction with various neurotransmitter receptors. This article explores the pharmacological profile, mechanisms of action, and clinical implications of NDZOP, supported by data tables and relevant case studies.

This compound primarily acts on the gamma-aminobutyric acid type-A (GABA(A)) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. Studies indicate that NDZOP functions as a selective partial agonist at the benzodiazepine site of α3-containing GABA(A) receptor subtypes, which are implicated in anxiolytic effects. Unlike zopiclone, which is a non-selective agonist, NDZOP's selectivity may contribute to a more favorable side effect profile and reduced dependency potential .

In addition to its GABAergic activity, NDZOP has been shown to inhibit nicotinic acetylcholine receptors and NMDA receptors noncompetitively . This multifaceted interaction suggests potential therapeutic applications beyond sedation, including anxiolytic effects.

Metabolic Pathways

Zopiclone is metabolized into several compounds, with this compound being one of the primary metabolites. The metabolic pathways include:

- Oxidation to zopiclone N-oxide (ZOPNO)

- Demethylation to this compound (NDZOP)

- Oxidative decarboxylation leading to other inactive metabolites .

The formation of NDZOP is notably influenced by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which play critical roles in drug metabolism and pharmacokinetics .

Case Studies

A controlled pharmacokinetic study demonstrated that NDZOP can be detected in urine samples following zopiclone administration. The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify NDZOP levels, revealing concentrations up to 3000 ng/mL within 3.5 minutes post-administration . This rapid detection underscores the importance of NDZOP in forensic toxicology and drug monitoring.

Biological Activity Data Table

| Parameter | This compound (NDZOP) | Zopiclone |

|---|---|---|

| GABA(A) Receptor Activity | Partial agonist at α3 subtypes | Non-selective agonist |

| Nicotinic Receptor Activity | Inhibitor | Not reported |

| NMDA Receptor Activity | Inhibitor | Not reported |

| Metabolic Pathways | Demethylation | Oxidation, Demethylation |

| Detection Method | LC-MS/MS | LC-MS/MS |

Clinical Implications

The selective action of this compound on specific GABA(A) receptor subtypes suggests its potential as an anxiolytic agent with fewer sedative effects compared to traditional benzodiazepines. This characteristic may make NDZOP a candidate for further clinical investigation in anxiety disorders and sleep-related issues.

Moreover, understanding the pharmacokinetics and dynamics of NDZOP is crucial for clinicians when considering drug interactions and patient-specific factors such as genetic polymorphisms that affect metabolic enzyme activity. For instance, variations in CYP2D6 and CYP2C19 can influence NDZOP levels in patients, which may necessitate dosage adjustments or alternative therapies .

Properties

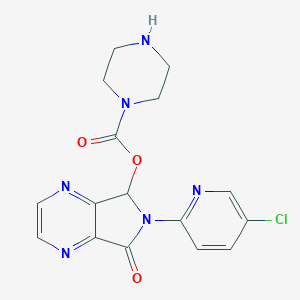

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSFZSTXVVJLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866775 | |

| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59878-63-6 | |

| Record name | N-Desmethylzopiclone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059878636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59878-63-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.